6-Ethoxy-5-nitro-1H-indazole, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

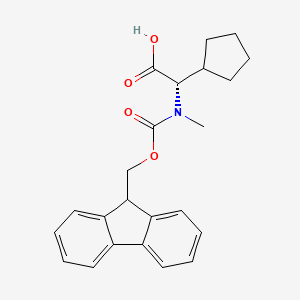

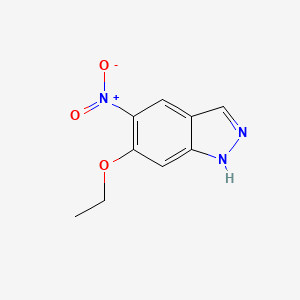

6-Ethoxy-5-nitro-1H-indazole is a chemical compound with the molecular formula C9H9N3O3 . It is a pale-yellow to yellow-brown solid . The compound is related to 5-nitro-1H-indazole, which has spectra including 18 NMR, 4 FTIR, 1 Raman, 2 UV-Vis, and 2 MS (GC) .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are related to 6-Ethoxy-5-nitro-1H-indazole, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 6-Ethoxy-5-nitro-1H-indazole consists of a nitrogenous heterocyclic compound, indazole, substituted with an ethoxy group at the 6th position and a nitro group at the 5th position . The molecular weight is 207.19 .Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis

6-Ethoxy-5-nitro-1H-indazole is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.19 and a molecular formula of C9H9N3O3 .Scientific Research Applications

Indazole Derivatives and Their Applications

Indazoles are known for their wide variety of biological activities, which has led to significant interest in developing novel indazole-based therapeutic agents. Research has highlighted indazole compounds' potential in anticancer and anti-inflammatory applications, as well as their roles in disorders involving protein kinases and neurodegeneration. The diversity of biological activities associated with indazole derivatives showcases their importance in pharmacological research and the development of therapeutic agents (Denya et al., 2018).

Nitazoxanide: A Case Study in Drug Repurposing

Nitazoxanide, a compound with a nitrothiazole moiety, demonstrates the broad therapeutic potential of nitro-containing heterocycles. Originally developed for antiparasitic use, nitazoxanide has shown efficacy against a range of bacterial and viral infections. This example of drug repurposing underscores the value of exploring the full range of applications for compounds like 6-Ethoxy-5-nitro-1H-indazole, highlighting the importance of chemical modification and repurposing in pharmaceutical research (Bharti et al., 2021).

Transition-Metal-Catalyzed Synthesis

The development of synthetic methodologies for indazoles, including 6-Ethoxy-5-nitro-1H-indazole, is crucial for their application in medicinal chemistry. Transition-metal-catalyzed C–H activation/annulation sequences have been identified as powerful tools for constructing functionalized indazole derivatives. This synthetic approach enhances the structural complexity and functional flexibility of indazoles, facilitating their integration into drug discovery programs (Shiri et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 6-ethoxy-5-nitro-1H-indazole are Nitric Oxide Synthases (NOS), specifically inducible NOS (iNOS) and endothelial NOS (eNOS) . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Properties

IUPAC Name |

6-ethoxy-5-nitro-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9-4-7-6(5-10-11-7)3-8(9)12(13)14/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXSOYWBGCLBKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321101.png)

![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321121.png)

![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321122.png)

![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321130.png)

![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)

![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321139.png)